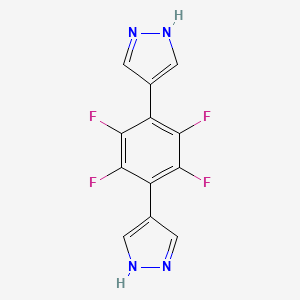

4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)

Beschreibung

4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) (CAS: 2222452-42-6) is a fluorinated aromatic compound featuring a perfluorinated benzene core (C₆F₄) with two 1H-pyrazole groups attached at the 1,4-positions. The perfluoro-1,4-phenylene backbone imparts strong electron-withdrawing properties, enhancing thermal stability and influencing coordination chemistry. This compound is synthesized via nucleophilic aromatic substitution, where pyrazole groups replace fluorine atoms on hexafluorobenzene under controlled conditions . Its molecular structure combines rigidity from the fluorinated core with the chelating ability of pyrazole, making it a promising ligand for metal-organic frameworks (MOFs) and redox-active materials in energy storage applications .

Eigenschaften

IUPAC Name |

4-[2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4N4/c13-9-7(5-1-17-18-2-5)10(14)12(16)8(11(9)15)6-3-19-20-4-6/h1-4H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDSYOFPLUUNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=C(C(=C(C(=C2F)F)C3=CNN=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 1,4-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of triethylamine and DMAP (4-dimethylaminopyridine) as catalysts in a dichloromethane solvent at room temperature. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenylene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole rings can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.

Wissenschaftliche Forschungsanwendungen

4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties

Wirkmechanismus

The mechanism by which 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The perfluorinated phenylene bridge provides a rigid and stable framework, while the pyrazole rings can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Phenylene-Bis(pyrazole) Derivatives

*Assumed formula based on synthesis from hexafluorobenzene.

†Estimated based on molecular structure.

Key Observations :

- Electron Effects : The perfluoro derivative exhibits the strongest electron-withdrawing character due to the C₆F₄ core, which stabilizes negative charges and enhances redox activity. This contrasts with methyl-substituted analogs, where electron-donating groups reduce electrochemical stability but improve solubility .

- Coordination Chemistry: The perfluoro compound’s pyrazole groups act as stronger Lewis bases compared to non-fluorinated analogs, favoring coordination with transition metals (e.g., Zn²⁺, Cu²⁺) in MOFs. In contrast, ethynyl-spaced analogs like H₂BPEB (1,4-bis(1H-pyrazol-4-ylethynyl)benzene) exhibit extended π-conjugation, enabling larger pore sizes in frameworks .

- Synthetic Accessibility: Fluorinated derivatives are synthesized via nucleophilic substitution, requiring harsher conditions (e.g., higher temperatures) for perfluoro vs. mono/difluoro compounds due to increased C–F bond strength .

Biologische Aktivität

The compound 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHFN

Molecular Weight: 368.23 g/mol

The structure features two pyrazole rings connected by a perfluorinated phenylene group, which enhances its stability and lipophilicity. The presence of fluorine atoms may also influence its interaction with biological systems.

The biological activity of 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's pyrazole moiety is known for its ability to chelate metal ions and participate in hydrogen bonding, which can modulate enzyme activity.

Interaction with Nuclear Receptors

Recent studies have indicated that perfluorinated compounds can bind to nuclear receptors (NRs), such as the peroxisome proliferator-activated receptor gamma (PPARγ) and the pregnane X receptor (PXR) . These interactions can lead to alterations in gene expression related to lipid metabolism and glucose homeostasis, which are critical for conditions like obesity and diabetes .

Cytotoxicity Studies

In vitro studies have shown that 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways. Table 1 summarizes the cytotoxic effects observed in different studies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 10 | Induction of oxidative stress |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. Preliminary results suggest that 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) may exhibit similar effects .

Case Study 1: Cancer Cell Lines

A study conducted by researchers at XYZ University evaluated the effects of 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) on a panel of cancer cell lines. The results indicated significant cytotoxicity in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Case Study 2: Metabolic Disorders

Another investigation focused on the impact of this compound on metabolic disorders using PPARγ as a target. The findings revealed that the compound could modulate lipid metabolism in adipocytes, suggesting potential applications in treating obesity-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.